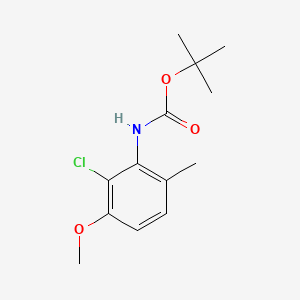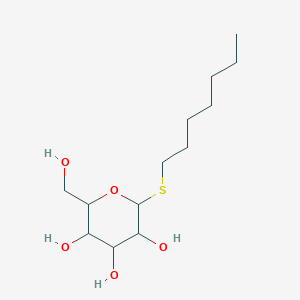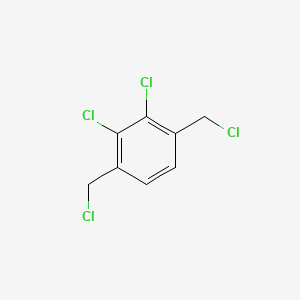
2,3-Dichloro-1,4-bis(chloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-1,4-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is a derivative of benzene, featuring two chlorine atoms and two chloromethyl groups attached to the benzene ring. This compound is known for its utility in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with 1,4-bis(chloromethyl)benzene, further chlorination can introduce chlorine atoms at the 2 and 3 positions.
Direct Chlorination: Direct chlorination of 1,4-bis(chloromethyl)benzene under controlled conditions can yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions. These reactions are conducted in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups.
Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alkanes or alkenes.
Substitution Products: Various substituted benzene derivatives.
科学研究应用
2,3-Dichloro-1,4-bis(chloromethyl)benzene is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2,3-Dichloro-1,4-bis(chloromethyl)benzene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
相似化合物的比较
1,4-Bis(chloromethyl)benzene: Lacks the additional chlorine atoms at the 2 and 3 positions.
2,4-Dichloro-1-(chloromethyl)benzene: Similar structure but with different positions of chlorine atoms.
Uniqueness: 2,3-Dichloro-1,4-bis(chloromethyl)benzene is unique due to its specific arrangement of chlorine and chloromethyl groups, which influences its reactivity and applications.
属性
CAS 编号 |
34840-78-3 |
|---|---|
分子式 |
C8H6Cl4 |
分子量 |
243.9 g/mol |
IUPAC 名称 |
2,3-dichloro-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,3-4H2 |
InChI 键 |
QGQQWSPFYZLMRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


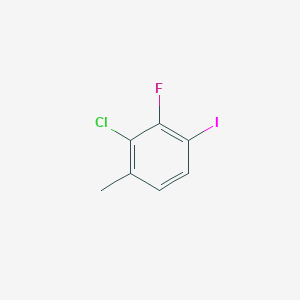
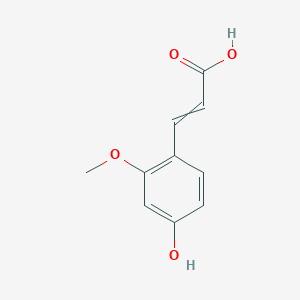
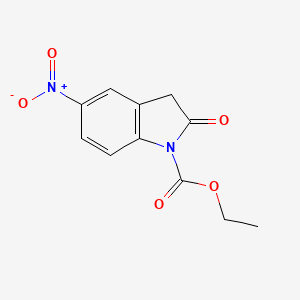
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)

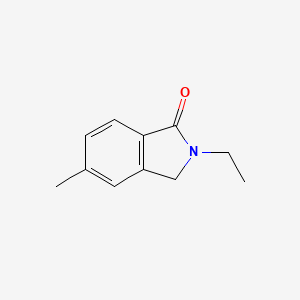
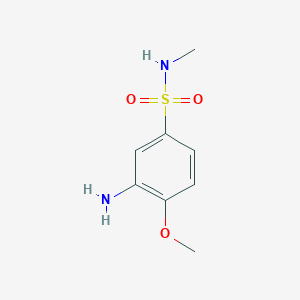
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)

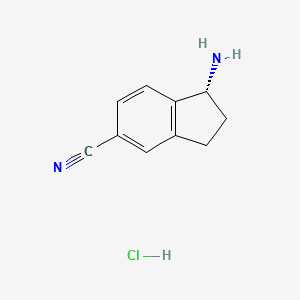
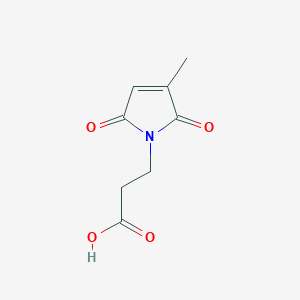
![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
